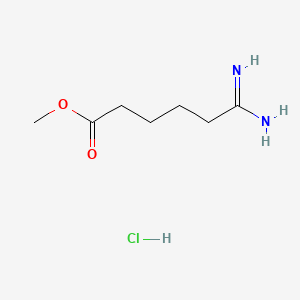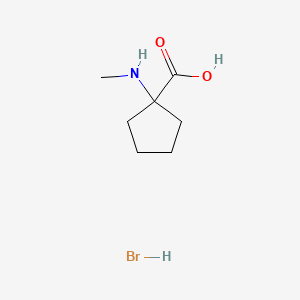![molecular formula C15H15N3O3 B13461645 3-(7-Oxo-1,2,3,5-tetrahydropyrrolo[3,4-f]indol-6-yl)piperidine-2,6-dione](/img/structure/B13461645.png)
3-(7-Oxo-1,2,3,5-tetrahydropyrrolo[3,4-f]indol-6-yl)piperidine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{7-oxo-1H,2H,3H,5H,6H,7H-pyrrolo[3,4-f]indol-6-yl}piperidine-2,6-dione is a complex organic compound that features a unique structure combining a pyrroloindole moiety with a piperidine-2,6-dione ring. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
Méthodes De Préparation
The synthesis of 3-{7-oxo-1H,2H,3H,5H,6H,7H-pyrrolo[3,4-f]indol-6-yl}piperidine-2,6-dione can be achieved through various synthetic routes. Common methods include:
Debus-Radiszewski synthesis: This method involves the condensation of appropriate starting materials under controlled conditions to form the desired compound.
Wallach synthesis: This approach utilizes specific reagents and catalysts to facilitate the formation of the compound.
Dehydrogenation of imidazolines: This method involves the removal of hydrogen atoms from imidazoline precursors to form the target compound.
Marckwald synthesis: This route involves the reaction of alpha halo-ketones with suitable nucleophiles to form the desired product.
Analyse Des Réactions Chimiques
3-{7-oxo-1H,2H,3H,5H,6H,7H-pyrrolo[3,4-f]indol-6-yl}piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed in the presence of acids or bases to yield specific products.
Applications De Recherche Scientifique
3-{7-oxo-1H,2H,3H,5H,6H,7H-pyrrolo[3,4-f]indol-6-yl}piperidine-2,6-dione has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antibacterial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as an inhibitor of specific enzymes and receptors.
Industry: It is used in the development of new materials and as a catalyst in industrial processes
Mécanisme D'action
The mechanism of action of 3-{7-oxo-1H,2H,3H,5H,6H,7H-pyrrolo[3,4-f]indol-6-yl}piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to and inhibiting the activity of certain enzymes and receptors, thereby modulating various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
3-{7-oxo-1H,2H,3H,5H,6H,7H-pyrrolo[3,4-f]indol-6-yl}piperidine-2,6-dione can be compared with other similar compounds, such as:
Imidazole derivatives: These compounds share a similar heterocyclic structure and exhibit a range of biological activities.
Pyrroloindole derivatives: These compounds have a similar core structure and are studied for their potential therapeutic applications.
Piperidine-2,6-dione derivatives: These compounds share the piperidine-2,6-dione ring and are used in various chemical and biological applications
Propriétés
Formule moléculaire |
C15H15N3O3 |
|---|---|
Poids moléculaire |
285.30 g/mol |
Nom IUPAC |
3-(7-oxo-1,2,3,5-tetrahydropyrrolo[3,4-f]indol-6-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C15H15N3O3/c19-13-2-1-12(14(20)17-13)18-7-9-5-8-3-4-16-11(8)6-10(9)15(18)21/h5-6,12,16H,1-4,7H2,(H,17,19,20) |
Clé InChI |
YGUDWXBFUYPAFU-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=C4C(=C3)CCN4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


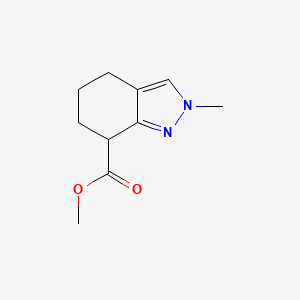
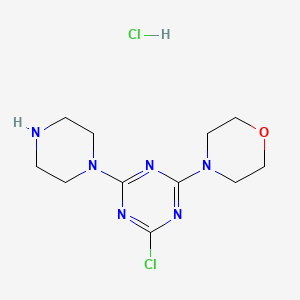
![Ethyl 8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylate hydrochloride](/img/structure/B13461580.png)
![[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B13461587.png)
![2-[(3-Aminopropyl)sulfanyl]ethan-1-ol hydrochloride](/img/structure/B13461593.png)
![Methyl 2-azabicyclo[2.1.1]hexane-4-carboxylate hydrochloride](/img/structure/B13461600.png)
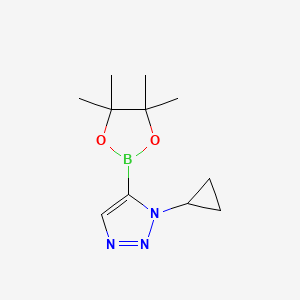
![2-{[(Tert-butoxy)carbonyl]amino}-3-(2,5-dimethoxyphenyl)propanoic acid](/img/structure/B13461616.png)
![tert-butyl N-[(2R)-3-bromo-2-methoxypropyl]carbamate](/img/structure/B13461619.png)
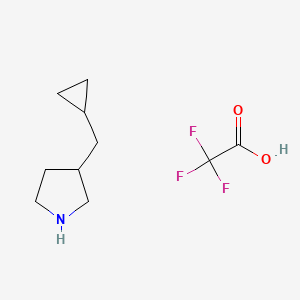
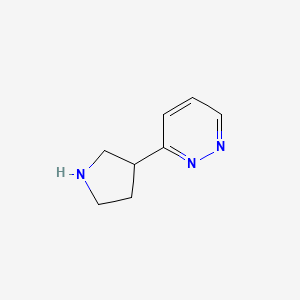
![[4-(Trifluoroacetyl)phenyl]boronic acid](/img/structure/B13461641.png)
